7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
Overview
Description
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the quinoline family This compound is characterized by a quinoline core structure with a hydroxymethyl group at the 7th position and a dihydroquinolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzyl alcohol with an aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 7-formyl-3,4-dihydroquinolin-2(1H)-one or 7-carboxy-3,4-dihydroquinolin-2(1H)-one.
Reduction: Formation of 7-methyl-3,4-dihydroquinolin-2(1H)-one or other reduced derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Hydroxymethylfurfural: An organic compound with a hydroxymethyl group, known for its applications in the food industry and as a precursor for biofuels.
Chromones: Compounds with a similar core structure, used in various pharmaceutical and industrial applications.
Uniqueness: 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern and the presence of both hydroxymethyl and dihydroquinolinone moieties
Properties
IUPAC Name |
7-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-6-7-1-2-8-3-4-10(13)11-9(8)5-7/h1-2,5,12H,3-4,6H2,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVHACDKAXCDGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693868 | |
Record name | 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857272-53-8 | |
Record name | 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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